molecular formula C19H37N5O5 B8082163 TNF Protease Inhibitor 2

TNF Protease Inhibitor 2

Numéro de catalogue B8082163
Poids moléculaire: 415.5 g/mol
Clé InChI: LMIQCBIEAHJAMZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TNF Protease Inhibitor 2 is a useful research compound. Its molecular formula is C19H37N5O5 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

  • Apoptosis and Nuclear Factor-Kappa B Activation : Protease inhibitors like TNF Protease Inhibitor 2 can regulate tumor necrosis factor (TNF)-induced apoptosis and activation of nuclear factor-kappa B (NF-kappa B). These inhibitors can abrogate TNF-induced DNA fragmentation and formation of apoptotic bodies in certain cell lines, indicating a pathway specific to DNA fragmentation (Higuchi, Singh, Chan, & Aggarwal, 1995).

  • Protection from TNF Cytotoxicity : Some protease inhibitors can protect cells from TNF cytotoxicity, suggesting the involvement of a protease in TNF's cytocidal action. These findings highlight potential therapeutic applications in managing TNF-related cytotoxicity (Ruggiero, Johnson, & Baglioni, 1987).

  • Role in TNF-Mediated Cytotoxicity : Certain serine-type protease inhibitors inhibit the anti-proliferative and cytotoxic action of TNF, suggesting the involvement of protease activity in TNF-induced cytolytic and growth-inhibiting processes (Suffys, Beyaert, Van Roy, & Fiers, 1988).

  • Activation of NF-Kappa B : Inhibitors of serine-like proteases can block TNF-mediated NF-kappa B activation and I kappa B-alpha degradation in various cell types. This indicates that TNF-responsive proteases are crucial for controlling NF-kappa B activation (Machleidt et al., 1994).

  • Inhibition of Proinflammatory Cytokines : Protease inhibitors can be used to reduce the biological activities of proinflammatory cytokines like IL-1 and TNF, which are involved in autoimmune and inflammatory disorders. This offers a therapeutic strategy for diseases like rheumatoid arthritis and inflammatory bowel disease (Dinarello, 2000).

  • Effect on Plasmin Inhibition and Anti-Inflammatory Action : TNF/IL-1-inducible protein TSG-6, when combined with protease inhibitors, can significantly inhibit plasmin, a key enzyme in inflammation. This suggests potential anti-inflammatory applications (Wisniewski et al., 1996).

  • Treatment of Rheumatoid Arthritis : Novel dual Tumor Necrosis Factor-α-Converting Enzyme/Matrix Metalloprotease inhibitors, such as TMI-1, have been identified for the treatment of rheumatoid arthritis. These inhibitors prevent the secretion of soluble TNF-α and may offer an effective treatment for this condition (Zhang et al., 2004).

  • Targeting TACE in Drug Discovery : Tumor necrosis factor (TNF)-converting enzyme (TACE) and other ADAM proteases are potential therapeutic targets for diseases like arthritis, cancer, diabetes, and HIV cachexia. TACE is involved in processing TNF-α and other related cytokines, making it a relevant target for drug discovery (Moss, White, Lambert, & Andrews, 2001).

Propriétés

IUPAC Name

N-[1-[[1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37N5O5/c1-11(2)9-13(10-14(25)24-29)17(27)23-15(19(4,5)6)18(28)22-12(3)16(26)21-8-7-20/h11-13,15,29H,7-10,20H2,1-6H3,(H,21,26)(H,22,28)(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIQCBIEAHJAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C(=O)NCCN)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TNF Protease Inhibitor 2
Reactant of Route 2
TNF Protease Inhibitor 2
Reactant of Route 3
Reactant of Route 3
TNF Protease Inhibitor 2
Reactant of Route 4
Reactant of Route 4
TNF Protease Inhibitor 2
Reactant of Route 5
Reactant of Route 5
TNF Protease Inhibitor 2
Reactant of Route 6
TNF Protease Inhibitor 2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.